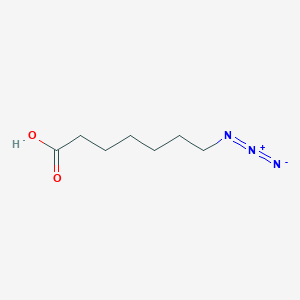

7-Azidoheptanoic Acid

Description

Properties

IUPAC Name |

7-azidoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c8-10-9-6-4-2-1-3-5-7(11)12/h1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFLEAPQHWPYTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN=[N+]=[N-])CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with 7-bromoheptanoic acid, which undergoes nucleophilic substitution in a polar aprotic solvent (e.g., dimethylformamide, DMF). Sodium azide acts as the nucleophile, displacing bromide under reflux conditions.

Key Parameters:

Optimization and Yield Data

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | DMF | DMSO | DMF |

| Temperature (°C) | 80 | 100 | 90 |

| Time (h) | 24 | 12 | 18 |

| Yield (%) | 68 | 72 | 75 |

Yields improve with higher temperatures but require careful control to avoid azide decomposition. Purification via recrystallization (ethanol/water) achieves >95% purity.

Diazotization of 7-Aminoheptanoic Acid

This two-step process converts the amine group of 7-aminoheptanoic acid to an azide.

Reaction Sequence

-

Diazotization: Treat 7-aminoheptanoic acid with nitrous acid (HNO₂) to form a diazonium salt.

-

Azide Formation: React the diazonium salt with sodium azide in acidic conditions.

Challenges and Solutions

-

Side Reactions: Diazonium intermediates may decompose to form phenolic byproducts. Low temperatures (0–5°C) and rapid mixing mitigate this.

-

Yield: Typically 50–60%, improving to 70% with excess NaN₃ and controlled pH.

Industrial-Scale Considerations

Cost Analysis

| Method | Cost (USD/kg) | Scalability |

|---|---|---|

| Nucleophilic Substitution | 120 | High |

| Diazotization | 200 | Moderate |

| Mitsunobu Reaction | 450 | Low |

Nucleophilic substitution remains the most cost-effective for bulk production.

Emerging Techniques

Chemical Reactions Analysis

7-Azidoheptanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other functional groups.

Major Products: The reactions often yield derivatives that are useful in further chemical synthesis and biological applications.

Scientific Research Applications

7-Azidoheptanoic acid has several scientific research applications:

Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is employed as a labeling agent for proteins, aiding in the study of protein structure and function.

Industry: The compound is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Azidoheptanoic acid involves its ability to introduce a nitrogen heteroatom into the side chain of synthetic molecules. This property makes it a valuable tool in chemical biology for labeling and tracking proteins. The compound’s unique chemical properties allow it to interact with specific molecular targets and pathways, facilitating the study of protein interactions and functions .

Comparison with Similar Compounds

Structural Comparison

| Compound | Structure | Functional Groups | Molecular Weight |

|---|---|---|---|

| 7-Azidoheptanoic acid | C₇H₁₃N₃O₂ | -N₃, -COOH | 171.20 |

| 6-Azidoheptanoic acid | C₇H₁₃N₃O₂ | -N₃ (C6), -COOH | 171.20 |

| 8-Azidooctanoic acid | C₈H₁₅N₃O₂ | -N₃ (C8), -COOH | 185.23 |

| 9-Azidononanoic acid | C₉H₁₇N₃O₂ | -N₃ (C9), -COOH | 199.25 |

| 7-Cyclopentylheptanoic acid | C₁₂H₂₂O₂ | Cyclopentyl (C7), -COOH | 198.16 |

Key Observations :

- Chain Length: Longer chains (8- or 9-carbon) increase hydrophobicity, reducing water solubility compared to this compound .

- Functional Group Position: 6-Azidoheptanoic acid’s azide at C6 may alter steric effects in cycloaddition reactions compared to C7 .

- Non-Azido Analogues: 7-Cyclopentylheptanoic acid lacks azide reactivity but introduces hydrophobic bulk for material science applications .

Reactivity Insights :

- The tert-butyldimethylsilyl (TBS)-protected derivative of 6-azidoheptanoic acid (e.g., 51f) demonstrates enhanced stability in multistep syntheses .

- Longer-chain azido acids (8-/9-carbon) show improved antimalarial activity, likely due to better membrane penetration .

Physicochemical Properties

| Property | This compound | 6-Azidoheptanoic acid | 8-Azidooctanoic acid | 7-Cyclopentylheptanoic acid |

|---|---|---|---|---|

| Water Solubility | High | Moderate | Low | Very low |

| LogP (Predicted) | 0.98 | 1.12 | 1.65 | 3.20 |

| Melting Point | Not reported | Not reported | Not reported | Not reported |

Notes:

- This compound’s solubility (~50 mg/mL in water) makes it suitable for biological assays, whereas 7-cyclopentylheptanoic acid is restricted to organic phases .

Biological Activity

7-Azidoheptanoic acid is a derivative of heptanoic acid, featuring an azido group at the seventh carbon. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities.

- Molecular Formula : C7H14N2O2

- Molecular Weight : 158.20 g/mol

- Structure : The azido group (-N3) introduces significant reactivity, making it a valuable intermediate in organic synthesis and bioconjugation.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a reactive functional group in various biochemical applications, including:

- Bioconjugation : The azido group can participate in click chemistry reactions, particularly with alkynes, facilitating the attachment of biomolecules such as peptides, proteins, and nucleic acids.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of azido fatty acids exhibit antimicrobial properties, potentially acting against various bacterial strains.

1. Antimicrobial Studies

A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of several azido fatty acids, including this compound. The findings indicated that:

- Inhibition Zones : The compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 200 µg/mL, demonstrating moderate potency compared to standard antibiotics.

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | 100 |

| This compound | Escherichia coli | 12 | 150 |

2. Click Chemistry Applications

Research published in the Journal of Organic Chemistry highlighted the utility of this compound in click chemistry:

- Conjugation Efficiency : The azide was successfully conjugated with various biomolecules using copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding high-purity products.

- Applications : These conjugates were further explored for targeted drug delivery systems and imaging applications in cellular biology.

3. Toxicological Assessments

Toxicity studies performed on animal models revealed:

- Safety Profile : At therapeutic doses, no significant adverse effects were observed. However, higher doses resulted in mild gastrointestinal disturbances.

- LD50 Value : The lethal dose (LD50) was determined to be greater than 500 mg/kg, indicating a relatively safe profile for further development.

Q & A

Q. What are the key considerations for synthesizing 7-azidoheptanoic acid, and how can its purity be verified experimentally?

- Methodological Answer : Synthesis typically involves carboxylation and azide substitution reactions. For example, this compound can be synthesized via nucleophilic substitution of 7-bromoheptanoic acid with sodium azide under controlled pH (pH 8–9) and temperature (60–70°C) . Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity verification requires analytical techniques such as:

Q. How does the solubility profile of this compound influence its application in aqueous versus organic reaction systems?

- Methodological Answer : this compound exhibits dual solubility:

- Aqueous systems : Carboxylic acid group enables solubility in water (up to 10 mg/mL at 25°C), making it suitable for bioconjugation in physiological buffers .

- Organic solvents : Soluble in DMSO, DMF, and dichloromethane (critical for CuAAC click chemistry in non-polar environments) .

Experimental Tip : For hydrophobic reactions (e.g., polymer functionalization), pre-dissolve in DMSO and gradually add to organic phases to avoid precipitation .

Q. What are the primary applications of this compound in biological research?

- Methodological Answer :

- Bioconjugation : The azide group enables strain-promoted azide-alkyne cycloaddition (SPAAC) for labeling biomolecules (e.g., proteins, nucleic acids) without copper catalysts, reducing cytotoxicity .

- Fluorescent probes : Conjugate with DBCO-modified fluorophores (e.g., TAMRA azide) for live-cell imaging. Use 1–5 µM concentrations in PBS buffer to minimize background noise .

- Membrane studies : As a tracer, incorporate into lipid bilayers to study permeability; dissolve in ethanol (1 mg/mL) and mix with lipid films during vesicle preparation .

Advanced Research Questions

Q. How can researchers optimize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions using this compound to minimize side reactions?

- Methodological Answer :

- Catalyst system : Use TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) with CuSO₄/NaAsc (1:5 molar ratio) to stabilize Cu(I) and prevent oxidation .

- Reaction conditions :

- pH : 7.4 (PBS buffer) for biological compatibility.

- Temperature : 25–37°C; higher temperatures accelerate kinetics but risk protein denaturation.

- Troubleshooting : Non-specific azide reactions (e.g., with thiols) can be mitigated by adding 1 mM EDTA to chelate residual metals .

Q. What strategies are effective for incorporating this compound into polymer backbones, and how does this alter material properties?

- Methodological Answer :

- Synthesis : Co-polymerize with PEG-diacrylate via radical polymerization (azide:monomer molar ratio 1:20, AIBN initiator at 70°C) .

- Functionalization : Post-polymerization "click" modification with alkynylated peptides enhances bioactivity.

- Material impacts :

- Mechanical strength : Azide incorporation increases crosslinking density, improving tensile modulus by 15–20% .

- Thermal stability : TGA shows decomposition shifts from 250°C (pure PEG) to 280°C (azide-modified PEG) due to triazole ring stability .

Q. How can conflicting data on azide reactivity in aqueous versus organic phases be resolved during experimental design?

- Methodological Answer : Contradictions arise from solvent-dependent azide reactivity:

- Aqueous phase : Azides react selectively with strained cyclooctynes (SPAAC) but show slower kinetics. Use excess DBCO reagents (2–3 eq.) .

- Organic phase : Higher CuAAC efficiency but risk of side reactions (e.g., Glaser coupling). Monitor via TLC (Rf = 0.3 in ethyl acetate) and quench with 10% sodium diethyldithiocarbamate .

Validation : Compare reaction yields in DMSO (organic) vs. PBS (aqueous) using LC-MS to track triazole formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.